Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate
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Overview
Description
Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate is a chemical compound with the molecular formula C14H10Cl2NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzoate ester linked to a dichloropyridine moiety through a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate typically involves the esterification of 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,6-dichloropyridin-4-yl)acetate
- Methyl 2-(2,6-dichloropyridin-4-yl)-2-methylpropanoate
Uniqueness
Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy linkage to the benzoate ester differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
CAS No. |
847981-79-7 |
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Molecular Formula |
C14H11Cl2NO3 |
Molecular Weight |
312.1 g/mol |
IUPAC Name |
methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate |
InChI |
InChI=1S/C14H11Cl2NO3/c1-19-14(18)10-4-2-3-5-11(10)20-8-9-6-12(15)17-13(16)7-9/h2-7H,8H2,1H3 |
InChI Key |
JFNPASGGEZTYPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
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